N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine
Overview
Description
N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a hydroxyphenylmethyl group and a guanidine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine typically involves multi-step organic reactions. One common method includes the initial formation of the piperazine ring, followed by the introduction of the hydroxyphenylmethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the guanidine group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger volumes and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the guanidine group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction can yield various reduced forms of the piperazine ring or guanidine group.
Scientific Research Applications
N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the guanidine moiety can form ionic bonds with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[5-[(4-Hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]ethyl]guanidine
- 2-[3-[5-[(4-Hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]butyl]guanidine
Uniqueness
The unique combination of the hydroxyphenylmethyl group and the guanidine moiety in N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine provides distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZSTOWKCRDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001843 | |
Record name | N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81205-34-7, 81205-31-4 | |
Record name | NSC357097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC357032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-{3,6-Dihydroxy-5-[(4-hydroxyphenyl)methyl]-2,5-dihydropyrazin-2-yl}propyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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